3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-cyclopentyl-2-thiomorpholin-4-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-13-11-9-16-14(19-5-7-23-8-6-19)17-12(11)18-15(22)20(13)10-3-1-2-4-10/h9-10H,1-8H2,(H,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMLIDMDGCIXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the pyrimidine core structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Commercial and Industrial Relevance
- Market Availability : The compound is listed in chemical price databases (e.g., 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4-dione at ~$1,200/g ), reflecting demand for specialized pyrimidine derivatives.
- Patent Landscape : Analogues like 7-chloro-6-fluoro-pyridof[2,3-d]pyrimidine-2,4-dione () highlight industrial interest in halogenated derivatives for pharmaceutical applications .
Biological Activity
3-Cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrimidine core substituted with a cyclopentyl group and a thiomorpholine moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 286.39 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 286.39 g/mol |
| Key Functional Groups | Pyrimidine, thiomorpholine |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors involved in cell proliferation and survival. It has been shown to inhibit specific kinases that play critical roles in cancer progression.
Inhibitory Activity Against Kinases
Studies have demonstrated that this compound can effectively inhibit c-Met kinase activity, which is crucial in tumorigenesis. The inhibitory concentration (IC50) values reported for related compounds suggest that modifications to the pyrimidine structure can enhance potency against c-Met.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of the compound against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 1.06 ± 0.16 |
| MCF-7 (Breast) | 1.23 ± 0.18 |
| HeLa (Cervical) | 2.73 ± 0.33 |
These results indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, suggesting its potential as an anti-cancer agent .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study examining various pyrimidine derivatives, the compound was found to induce late apoptosis in A549 cells and arrest the cell cycle in the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
- Synergistic Effects : When combined with cyclophosphamide (CP), studies showed that the compound enhanced the antitumor activity of CP without significant toxicity, making it a candidate for combination therapy in cancer treatment .
- Micronucleus Induction : The compound’s effect on micronucleus induction was assessed alongside its antitumor activity in vivo using mouse models, revealing that it did not induce significant mutagenic effects while enhancing the efficacy of established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the conventional and emerging synthesis routes for 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
- Answer : Traditional methods include cyclocondensation of uracil derivatives with aldehydes or amines under reflux conditions . Emerging approaches utilize multicomponent reactions (MCRs) in aqueous or green solvents (e.g., choline hydroxide) to improve atom economy and reduce waste . Microwave-assisted [4+2] cycloaddition reactions with thiomorpholine derivatives have also been reported, achieving yields >70% .
Q. How can researchers characterize the compound’s structure using spectroscopic techniques?
- Answer : Key methods include:
- ¹H/¹³C NMR : Peaks at δ 11.69 (brs, NH) and δ 164.7 ppm (C=O) confirm the pyrimidine-dione core .
- HRMS : Used to verify molecular ions (e.g., [M+H]+ with <2 ppm error) .
- IR Spectroscopy : Bands at ~1700 cm⁻¹ confirm carbonyl groups .
Q. What solvent systems and catalysts optimize yield in its synthesis?
- Answer : Polar aprotic solvents (e.g., DMF, THF) with LiHMDS as a base enhance nucleophilic substitution at the thiomorpholine moiety . Pd/C with ammonium formate enables selective deprotection of benzyl groups in hydrogenation steps .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Answer : DFT calculations model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiomorpholine sulfur atom shows high electron density, making it reactive toward alkylation . Computational studies also correlate NMR chemical shifts with experimental data to validate tautomeric forms .
Q. What strategies resolve contradictions in synthetic yields between traditional and MCR-based methods?
- Answer : Traditional routes (e.g., stepwise coupling) often suffer from low yields (<50%) due to intermediate instability . MCRs improve efficiency (yields ~70–85%) by minimizing purification steps and leveraging in situ imine formation . Reaction optimization via DOE (design of experiments) can identify critical factors like temperature and catalyst loading .
Q. How does substituent variation (e.g., cyclopentyl vs. aryl groups) affect biological activity?
- Answer : The cyclopentyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the thiomorpholine moiety modulates kinase selectivity (e.g., EGFR inhibition IC₅₀ = 12 nM vs. FGFR4 IC₅₀ = 85 nM) . Structure-activity relationship (SAR) studies require systematic substitution and assay screening (e.g., kinase panels, cytotoxicity assays) .
Methodological Considerations
Q. What experimental protocols validate the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
- Thermal Stability : TGA/DSC profiles show decomposition onset at ~200°C, confirming solid-state stability .
Q. How are impurities or byproducts identified during scale-up?
- Answer : LC-MS/MS with high-resolution mass detection identifies common byproducts (e.g., des-cyclopentyl analogs or oxidized thiomorpholine derivatives) . Preparative HPLC isolates impurities for structural elucidation via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
